N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
This complex-sounding compound has a fascinating structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
The compound features an indole core (a bicyclic aromatic ring system) with various functional groups attached. The benzodioxin moiety adds an intriguing twist, contributing to its biological properties.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized through multi-step organic reactions. Key steps involve coupling the indole precursor with the benzodioxin amine, followed by acylation to form the carboxamide.
Biological Synthesis: Some microorganisms produce similar compounds via biosynthetic pathways.
- Temperature, solvents, and catalysts play crucial roles in each step.
- Protecting groups are used to selectively modify specific functional groups.
- Large-scale production typically involves optimized synthetic routes.
- Precursor availability and cost influence industrial feasibility.
Chemical Reactions Analysis
Reactions::
Oxidation: The indole ring can undergo oxidation to form indoxyl derivatives.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Substitution: Various substitutions can occur on the benzodioxin ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Alkylating agents or nucleophiles.
- Oxidation: Indoxyl derivatives.
- Reduction: Secondary amines.
- Substitution: Various substituted products.
Scientific Research Applications
Medicine: Investigated for potential anticancer, antimicrobial, or anti-inflammatory properties.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its effects on cellular processes.
Mechanism of Action
Targets: Likely interacts with specific enzymes or receptors.
Pathways: May modulate signaling pathways related to cell growth, inflammation, or apoptosis.
Comparison with Similar Compounds
Uniqueness: Its benzodioxin moiety sets it apart.
Similar Compounds: Related indole-based molecules like indoxyl derivatives or other benzodioxin-containing compounds.
Properties
Molecular Formula |
C23H25N3O6 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C23H25N3O6/c1-26-17-11-15(29-2)12-20(30-3)16(17)13-18(26)23(28)24-7-6-22(27)25-14-4-5-19-21(10-14)32-9-8-31-19/h4-5,10-13H,6-9H2,1-3H3,(H,24,28)(H,25,27) |
InChI Key |
RDWQJPDTQFJPCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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